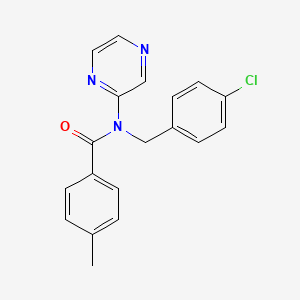

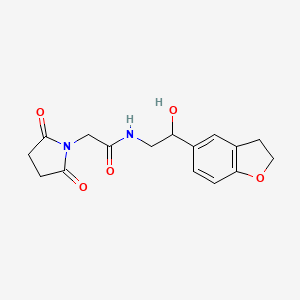

N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and inflammatory responses.

Applications De Recherche Scientifique

Antimycobacterial and Antifungal Activity

A significant area of research for derivatives closely related to N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide involves their antimycobacterial and antifungal properties. Studies have synthesized and evaluated a series of pyrazinamide analogues, including compounds with structures similar to N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide. These compounds were tested for their activity against Mycobacterium tuberculosis, showing varying degrees of inhibition. For instance, certain chlorinated N-phenylpyrazine-2-carboxamides demonstrated significant antimycobacterial activity, highlighting their potential in treating tuberculosis (Doležal et al., 2010; Zítko et al., 2018). The antifungal effects against specific fungal strains, such as Trichophyton mentagrophytes, were also noted, alongside the ability of some compounds to inhibit photosynthetic electron transport in spinach chloroplasts, offering a broader understanding of their bioactivity (Doležal et al., 2010).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide form another cornerstone of scientific research. These efforts aim to develop new antimicrobial agents by exploring different substitutions on the pyrazine ring and assessing their effects on antimycobacterial activity. For example, the synthesis of N-pyrazinylbenzamides as retro-amide analogues demonstrated lower cytotoxicity and better selectivity against Mycobacterium tuberculosis, suggesting a promising direction for the development of safer antimycobacterial agents (Zítko et al., 2018).

Potential Photovoltaic Applications

Beyond antimicrobial activity, the research has also explored the potential applications of pyrazinamide derivatives in energy conversion systems. A study on cocrystals of pyrazinamide with hydroxybenzoic acids through computational simulations indicated that these compounds could exhibit good light harvesting efficiency. This finding suggests their possible use in dye-sensitized solar cells (DSSCs), highlighting an interesting avenue for the application of N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide derivatives in renewable energy technologies (Al-Otaibi et al., 2020).

Orientations Futures

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12525–12534. Link

: BenchChem. (n.d.). Buy N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide. Link

: ChemSpider. (n.d.). N-(4-Chlorobenzyl)-N-(2-pyrazinyl)acetamide. Link

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-methyl-N-pyrazin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c1-14-2-6-16(7-3-14)19(24)23(18-12-21-10-11-22-18)13-15-4-8-17(20)9-5-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHIHGSHMJEFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)

![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)

![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)

![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2978833.png)

![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)

![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)